[2-imino-10-methyl-5-oxo-1-(4-pyridylmethyl)(1,6-dihydropyridino[2,3-d]pyridin o[1,2-a]pyrimidin-3-yl)]-N-(2-phenylethyl)carboxamide
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Overview
Description
The compound [2-imino-10-methyl-5-oxo-1-(4-pyridylmethyl)(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-(2-phenylethyl)carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines multiple heterocyclic rings, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-imino-10-methyl-5-oxo-1-(4-pyridylmethyl)(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-(2-phenylethyl)carboxamide typically involves multi-step organic reactions
Formation of the Core Structure: The initial step involves the cyclization of appropriate precursors to form the pyridino[2,3-d]pyridino[1,2-a]pyrimidine core. This can be achieved through condensation reactions under acidic or basic conditions.
Functional Group Introduction: Subsequent steps involve the introduction of the imino, methyl, oxo, pyridylmethyl, and carboxamide groups. These steps often require specific reagents and catalysts to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino and methyl groups, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the oxo and imino groups, converting them into hydroxyl and amine groups, respectively.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound has potential as a probe for studying enzyme interactions and cellular pathways. Its ability to interact with specific proteins and nucleic acids makes it valuable for biochemical research.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties. Its complex structure allows it to interact with multiple biological targets, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure also makes it a candidate for use in catalysis and other chemical processes.
Mechanism of Action
The mechanism of action of [2-imino-10-methyl-5-oxo-1-(4-pyridylmethyl)(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-(2-phenylethyl)carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound’s structure allows it to form multiple hydrogen bonds and hydrophobic interactions, stabilizing its binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
[2-imino-10-methyl-5-oxo-1-(4-pyridylmethyl)(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-(2-phenylethyl)carboxamide: This compound is unique due to its specific combination of functional groups and heterocyclic rings.
Other Pyridino[2,3-d]pyridino[1,2-a]pyrimidine Derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of [2-imino-10-methyl-5-oxo-1-(4-pyridylmethyl)(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-(2-phenylethyl)carboxamide lies in its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C27H24N6O2 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H24N6O2/c1-18-6-5-15-32-24(18)31-25-22(27(32)35)16-21(23(28)33(25)17-20-9-12-29-13-10-20)26(34)30-14-11-19-7-3-2-4-8-19/h2-10,12-13,15-16,28H,11,14,17H2,1H3,(H,30,34) |
InChI Key |
WOJQQAWQDDWQII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=NC=C4)C(=O)NCCC5=CC=CC=C5 |
Origin of Product |
United States |
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